molecular formula C24H33N3O4S B12480237 N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No.: B12480237
M. Wt: 459.6 g/mol
InChI Key: KHJLHIQLPGLSQN-UHFFFAOYSA-N
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Description

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide involves the activation of specific ion channels. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions . This activation leads to various cellular responses, including neurite growth and neuroprotection in cultured neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific activation of TRPC channels and its potential neuroprotective effects. This distinguishes it from other piperazine derivatives that may not exhibit the same level of specificity or biological activity.

Properties

Molecular Formula

C24H33N3O4S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C24H33N3O4S/c1-6-31-22-12-10-21(11-13-22)27(32(5,29)30)20(4)24(28)26-16-14-25(15-17-26)23-9-7-8-18(2)19(23)3/h7-13,20H,6,14-17H2,1-5H3

InChI Key

KHJLHIQLPGLSQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)S(=O)(=O)C

Origin of Product

United States

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